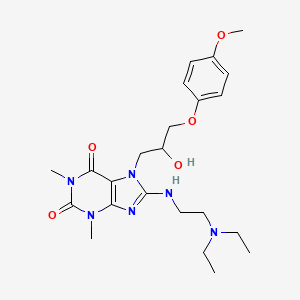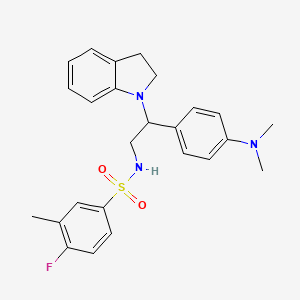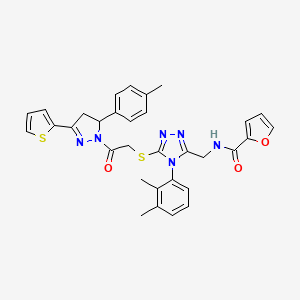
8-((2-(Diethylamino)ethyl)amino)-7-(2-Hydroxy-3-(4-Methoxyphenoxy)propyl)-1,3-dimethyl-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O5 and its molecular weight is 474.562. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Eigenschaften
Die Verbindung zeigt antivirale Aktivität, was sie für die virologische Forschung relevant macht. Insbesondere wurde sie auf ihre Wirksamkeit gegen bestimmte Viren untersucht. So kann sie beispielsweise die Virusreplikation hemmen oder virale Enzyme stören. Forscher untersuchen ihren Wirkmechanismus und bewerten ihr Potenzial als therapeutisches Mittel gegen Virusinfektionen .
Antioxidative Eigenschaften
Die Struktur der Verbindung enthält eine phenolische Einheit (die 4-Methoxyphenoxy-Gruppe), was auf eine mögliche antioxidative Aktivität hindeutet. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und verhindern Schäden, die durch freie Radikale verursacht werden. Die Untersuchung ihrer Fähigkeit, freie Radikale abzufangen und vor oxidativem Schaden zu schützen, ist ein wichtiger Forschungsbereich .
Metal Koordinationsstudien
Aufgrund ihrer Phosphonatgruppe kann die Verbindung Metallbindungseigenschaften aufweisen. Forscher untersuchen ihr Koordinationsverhalten mit Metallionen. Das Verständnis von Metallkomplexen, die durch diese Verbindung gebildet werden, kann Auswirkungen auf die Katalyse, die Wirkstoffabgabe und die bioanorganische Chemie haben. Die Untersuchung ihrer Affinität zu bestimmten Metallionen und ihrer Stabilität in Metallkomplexen ist unerlässlich .
Enzymhemmung
Die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit Enzymen hin. Forscher untersuchen ihre inhibitorischen Wirkungen auf bestimmte Enzyme, wie z. B. Kinasen oder Polymerasen. Die Identifizierung von Enzymzielen und die Bewertung ihrer Wirksamkeit als Enzymhemmer tragen zur Wirkstoffforschung und therapeutischen Entwicklung bei .
Biochemische Pfade
Durch die Untersuchung der Auswirkungen der Verbindung auf zelluläre Pfade gewinnen Forscher Einblicke in ihre biologischen Wirkungen. Die Untersuchung ihres Einflusses auf Signalwege, Genexpression oder Stoffwechselprozesse kann neue Ziele für die pharmakologische Intervention aufdecken. Forscher untersuchen, ob sie bestimmte zelluläre Pfade moduliert und wie sie die zelluläre Homöostase beeinflusst .
Wirkstoffabgabesysteme
Die hydrophoben und lipophilen Bereiche der Verbindung machen sie zu einem interessanten Kandidaten für Wirkstoffabgabesysteme. Forscher untersuchen ihre Verkapselung in Nanopartikel, Mizellen oder Liposomen. Die Bewertung ihrer Stabilität, Freisetzungskinetik und Zielfähigkeiten kann die Effizienz und Spezifität der Wirkstoffabgabe verbessern .
Pharmakokinetik und Toxizität
Das Verständnis der pharmakokinetischen Eigenschaften der Verbindung (Absorption, Verteilung, Metabolismus und Ausscheidung) ist für die Arzneimittelentwicklung entscheidend. Forscher untersuchen ihre Bioverfügbarkeit, Gewebsverteilung und Halbwertszeit. Darüber hinaus wird die Bewertung ihres Toxizitätsprofils einen sicheren Einsatz in potenziellen therapeutischen Anwendungen gewährleisten .
Computermodellierung
Computerstudien, wie z. B. Molekulardynamiksimulationen oder quantenmechanische Berechnungen, können Einblicke in das Verhalten der Verbindung auf atomarer Ebene liefern. Forscher untersuchen ihre Energetik, Bindungswechselwirkungen und Konformationsänderungen. Diese Simulationen leiten das experimentelle Design und vertiefen unser Verständnis ihrer Eigenschaften .
Zusammenfassend lässt sich sagen, dass "8-((2-(Diethylamino)ethyl)amino)-7-(2-Hydroxy-3-(4-Methoxyphenoxy)propyl)-1,3-dimethyl-1H-purin-2,6(3H,7H)-dion" vielversprechend in der antiviralen Forschung, in antioxidativen Studien, in der Metallkoordination, in der Enzymhemmung, in der Wirkstoffabgabe und in der Computermodellierung ist. Ihre vielseitigen Eigenschaften machen sie zu einem faszinierenden Thema für die wissenschaftliche Erforschung . 🌟
Eigenschaften
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O5/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(4)23(32)26(20)3)29(22)14-16(30)15-34-18-10-8-17(33-5)9-11-18/h8-11,16,30H,6-7,12-15H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPDZWLXUHYKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dichlorophenyl)-2-{6-methyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2461495.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)
![5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2461498.png)
![Ethyl 6-acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2461499.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2461500.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2461505.png)
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2461508.png)

![2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2461511.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2461512.png)
![(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/new.no-structure.jpg)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2461515.png)
